molecular formula C18H17ClN2O2 B5763338 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone

Cat. No. B5763338
M. Wt: 328.8 g/mol
InChI Key: HEGJGQDQJVUITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to selectively inhibit EGFR activity, which is often overexpressed in many types of cancer cells.

Mechanism of Action

3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone selectively inhibits the activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are necessary for cell growth and survival. By inhibiting EGFR activity, 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, in cancer cells. This can prevent the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone also has some limitations. It is a non-specific inhibitor of EGFR, which can lead to off-target effects. Additionally, it has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone. One potential direction is the development of more specific EGFR inhibitors that can target specific mutations in the receptor that are found in certain types of cancer cells. Additionally, 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone could be used in combination with other therapies, such as chemotherapy and immunotherapy, to improve cancer treatment outcomes. Finally, the use of 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone in preclinical studies could lead to the development of more effective cancer therapies in the future.

Synthesis Methods

3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone can be synthesized through a multistep process involving the reaction of 4-chloro-2,6-dimethylphenol with ethylene oxide to form 2-(4-chloro-2,6-dimethylphenoxy)ethanol. The resulting product is then reacted with 2-aminobenzonitrile to form the final product, 3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone.

Scientific Research Applications

3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential use in cancer therapy. It has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.

properties

IUPAC Name

3-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-12-9-14(19)10-13(2)17(12)23-8-7-21-11-20-16-6-4-3-5-15(16)18(21)22/h3-6,9-11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGJGQDQJVUITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCN2C=NC3=CC=CC=C3C2=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Chloro-2,6-dimethylphenoxy)ethyl]quinazolin-4-one

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